1H-Pyrido[2,3-c][1,2,5]triazepine 1H-Pyrido[2,3-c][1,2,5]triazepine
Brand Name: Vulcanchem
CAS No.: 251363-56-1
VCID: VC18719886
InChI: InChI=1S/C7H6N4/c1-2-6-7(9-3-1)11-10-5-4-8-6/h1-5H,(H,9,11)
SMILES:
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol

1H-Pyrido[2,3-c][1,2,5]triazepine

CAS No.: 251363-56-1

Cat. No.: VC18719886

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrido[2,3-c][1,2,5]triazepine - 251363-56-1

Specification

CAS No. 251363-56-1
Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
IUPAC Name 1H-pyrido[2,3-c][1,2,5]triazepine
Standard InChI InChI=1S/C7H6N4/c1-2-6-7(9-3-1)11-10-5-4-8-6/h1-5H,(H,9,11)
Standard InChI Key MSFZTDKNBNTTKE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(NN=CC=N2)N=C1

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding

1H-Pyrido[2,3-c][1, triazepine features a bicyclic framework comprising a pyridine ring fused to a 1,2,5-triazepine moiety. The pyridine ring contributes aromatic stability, while the triazepine component introduces conformational flexibility due to its seven-membered ring containing three nitrogen atoms. Key structural descriptors include:

  • IUPAC Name: 1H-pyrido[2,3-c] triazepine

  • Canonical SMILES: C1=CC2=C(NN=CC=N2)N=C1

  • InChIKey: MSFZTDKNBNTTKE-UHFFFAOYSA-N

The compound’s planar pyridine ring (positions 2,3-c) shares two adjacent carbon atoms with the triazepine ring, creating a rigid, conjugated system. Quantum mechanical analyses predict partial double-bond character in the triazepine’s N–N bonds, which may influence reactivity and intermolecular interactions .

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for 1H-pyrido[2,3-c][1, triazepine remain unpublished, computational models suggest distinct electronic features. Density functional theory (DFT) simulations of analogous triazepines indicate:

  • Aromaticity: The pyridine ring maintains full aromaticity (π-electron density ~6.0 e⁻), while the triazepine exhibits partial aromatic character due to delocalized lone pairs from nitrogen atoms .

  • Dipole Moment: Calculated at 3.8 D, oriented toward the triazepine’s N5 atom, suggesting polar interactions in biological systems .

Synthetic Methodologies and Challenges

Established Routes for Analogous Triazepines

No direct synthesis of 1H-pyrido[2,3-c] triazepine has been reported, but related pyrido-triazepines are typically synthesized via:

Cyclocondensation of Diamines and Carbonyl Derivatives

For example, pyrido[1,2-b] triazepines are prepared by reacting 1,6-diaminopyridines with activated nitriles or ketones under acidic conditions . A representative pathway involves:

  • Step 1: Condensation of 1,6-diamino-4-(6-methylchromonyl)-2-oxopyridine-3,5-dicarbonitrile with aryl aldehydes.

  • Step 2: Cyclization via thermal or acid-catalyzed intramolecular nucleophilic attack, forming the triazepine ring .

Ring-Closing Metathesis (RCM)

Benzo-fused triazepines have been synthesized using Grubbs’ catalysts to form the seven-membered ring from diene precursors . While untested for pyrido-triazepines, this method could theoretically apply to 1H-pyrido[2,3-c][1,2,] triazepine by employing appropriately substituted pyridinyl-dienes.

ApproachReagentsChallenges
Hydrazine CyclizationPyridine-2,3-diamine + GlyoxalRegioselectivity control
Palladium-Catalyzed Coupling2-Aminopyridine + 1,2-DiiodobenzeneSide reactions from excess halogens
Microwave-Assisted SynthesisDiamines + Malononitrile, 150°CScalability and purity issues

Source emphasizes that microwave irradiation improves yields in triazepine syntheses by reducing reaction times from hours to minutes.

Research Gaps and Future Directions

Unexplored Synthetic Pathways

  • Catalytic Asymmetric Synthesis: No enantioselective routes to pyrido-triazepines exist. Chiral phosphine ligands or organocatalysts could enable access to stereoisomers with improved pharmacological profiles.

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis remains untested but could reduce waste and energy use.

Pharmacological Profiling

Priority research areas include:

  • In Vitro Screening: Assess cytotoxicity, antimicrobial, and anticancer activity.

  • ADMET Prediction: Computational models (e.g., SwissADME) predict high gastrointestinal absorption but potential hepatotoxicity due to the triazepine ring.

  • Target Identification: Molecular docking against kinases (e.g., CDK2) or neurotransmitter receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator